molecular formula C19H13N3O2S B2506075 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide CAS No. 920818-76-4

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide

Cat. No.: B2506075
CAS No.: 920818-76-4
M. Wt: 347.39
InChI Key: BUTUEEDQQJIWDQ-UHFFFAOYSA-N
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Description

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide is a complex organic compound with a molecular formula of C19H13N3O2S. This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core linked to a benzamide moiety through an ether linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide stands out due to its unique thieno[2,3-d]pyrimidine core, which imparts distinct biological activities. Compared to similar compounds, it may offer better efficacy or reduced side effects, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c20-17(23)13-8-4-5-9-15(13)24-18-14-10-16(12-6-2-1-3-7-12)25-19(14)22-11-21-18/h1-11H,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTUEEDQQJIWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920818-76-4
Record name 2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide
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